![molecular formula C10H13NO3 B6602383 tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 95797-06-1](/img/structure/B6602383.png)
tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate (TBC) is an organic compound belonging to the class of pyridinecarboxylic acid derivatives. It is a white crystalline solid that is soluble in water and organic solvents. TBC is a versatile reagent used in organic synthesis and has a wide range of applications in the pharmaceutical industry and in laboratory experiments.
Scientific Research Applications
Tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of organic compounds, and the study of enzyme kinetics. It has also been used in the synthesis of heterocycles, such as pyridines, and in the synthesis of polymers.
Mechanism of Action
Tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a reagent that is used in organic synthesis to generate a variety of products. It acts as a catalyst for the reaction of alcohols with carboxylic acids, and it can also be used to synthesize various heterocycles. The mechanism of action of this compound involves the formation of a carbocation intermediate, which is then attacked by the nucleophile to form the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and it has been shown to increase the expression of certain genes. It has also been shown to have antioxidant activity, as well as anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
Tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate has a number of advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that this compound is a highly reactive compound and should be handled with care.
Future Directions
The potential future directions for tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate are numerous. It could be used in the synthesis of more complex molecules, such as peptides or proteins. It could also be used in the synthesis of novel drugs and drug delivery systems. Additionally, it could be used in the study of enzyme kinetics, as well as in the study of the biochemical and physiological effects of various compounds. Finally, it could be used in the development of new materials for use in industrial processes.
Synthesis Methods
Tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized by the reaction of tert-butyl alcohol and 2-oxo-1,2-dihydropyridine-3-carboxylic acid in aqueous solution. This reaction is catalyzed by a base such as sodium hydroxide. The reaction proceeds in two steps, first the alcohol is converted to the corresponding tert-butyl ester, and then the ester is hydrolyzed to the desired product.
properties
IUPAC Name |
tert-butyl 2-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-5-4-6-11-8(7)12/h4-6H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBSAPFVKOBZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539626 |
Source
|
Record name | tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95797-06-1 |
Source
|
Record name | tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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